(Aminomethyl)phosphonic acid

Metal Chelation Coordination Chemistry Water Treatment

Researchers studying glyphosate environmental fate or developing antibacterial phosphonopeptides need a metabolite marker that avoids the confounding lethal effects of the parent herbicide. AMPA (CAS 1066-51-9) delivers distinct soil adsorption and sub-lethal phytotoxicity, making it the non-negotiable analyte for fate studies and the preferred precursor where D-alanine antagonism limits alafosfalin-class efficacy. • Essential analytical standard for differentiating parent herbicide effects from persistent metabolite stress-lower phytotoxicity vs. glyphosate. • Preferred phosphonopeptide precursor with dual D- and L-alanine mimetic activity not replicated by L-1-aminoethylphosphonic acid. • Forms dimeric aluminum complexes unlike monomeric carboxyphosphonates, enabling polynuclear MOF synthesis and selective chelator design.

Molecular Formula CH6NO3P
Molecular Weight 111.04 g/mol
CAS No. 1066-51-9
Cat. No. B122690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Aminomethyl)phosphonic acid
CAS1066-51-9
Synonyms(aminomethyl)phosphonic acid
1-aminomethylphosphonate
1-aminomethylphosphonic acid
1-aminomethylphosphonic acid, ammonium salt
1-aminomethylphosphonic acid, calcium salt
1-aminomethylphosphonic acid, disodium salt
1-aminomethylphosphonic acid, hydrochloride
1-aminomethylphosphonic acid, magnesium salt
1-aminomethylphosphonic acid, monosulfate
1-aminomethylphosphonic acid, potassium salt
1-aminomethylphosphonic acid, sodium salt
1-aminomethylphosphonic acid, sulfate (2:1)
AMeP
Molecular FormulaCH6NO3P
Molecular Weight111.04 g/mol
Structural Identifiers
SMILESC(N)P(=O)(O)O
InChIInChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)
InChIKeyMGRVRXRGTBOSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Aminomethyl)phosphonic Acid: Glyphosate Metabolite & Building Block


(Aminomethyl)phosphonic acid (AMPA), bearing both an amino group and a phosphonic acid moiety, is a key structural analog of glycine and a primary degradation metabolite of the herbicide glyphosate [1]. As a member of the aminophosphonic acid class, it exhibits a high degree of chemical and biological stability due to the non-hydrolyzable C–P bond [2]. AMPA is utilized in applications ranging from the synthesis of antibacterial phosphonopeptides and metal-chelating agents to its role as an environmental marker of glyphosate exposure .

Why Generic Analogs Fail to Replace AMPA


While many aminophosphonic acids share a common functional group, (aminomethyl)phosphonic acid (AMPA) possesses a unique combination of structural simplicity, specific metal-binding geometry, and biological mimicry that prevents simple interchange with analogs. For instance, its ability to form dimeric aluminum complexes differs fundamentally from the monomeric chelation observed with carboxyphosphonates [1]. In antibacterial applications, AMPA acts as a mimetic of both D- and L-alanine, a dual inhibitory profile not replicated by the closely related L-1-aminoethylphosphonic acid [2]. Furthermore, as a primary environmental degradation product of glyphosate, its distinct adsorption behavior and lower phytotoxicity make it a non-negotiable analyte in environmental monitoring where its parent compound or other analogs cannot serve as a proxy [3].

AMPA Performance vs. Structural Analogs


Dimeric vs. Monomeric Aluminum Chelation

Unlike carboxyphosphonate analogs such as phosphonoacetic acid (PAA) and phosphonoformic acid (PFA), which form simple 1:1 monomeric complexes with aluminum (Al³⁺), (aminomethyl)phosphonic acid (AMPA) predominantly forms a series of dimeric Al³⁺ complexes, with a monoprotonated monomer also detected. This difference is attributed to the protonated amine group, which does not coordinate to the metal center, enabling a distinct bridging structure [1].

Metal Chelation Coordination Chemistry Water Treatment

Antibacterial Potency vs. Alafosfalin

Phosphonopeptides constructed with an (aminomethyl)phosphonic acid (AMPA) C-terminus exhibit significantly lower antibacterial potency compared to analogous compounds based on L-1-aminoethylphosphonic acid, such as alafosfalin. The activity of L-norvalyl-AMPA was found to be unaffected by the presence of D-alanine, whereas the activity of the corresponding L-norvalyl derivative of L-1-aminoethylphosphonic acid was markedly decreased. This indicates a critical divergence in their mechanism of action and susceptibility to bacterial resistance pathways [1].

Antibacterial Agents Peptidomimetics Cell Wall Biosynthesis

Soybean Phytotoxicity vs. Glyphosate

In controlled greenhouse studies on both glyphosate-resistant (GR) and glyphosate-sensitive (GS) soybean, (aminomethyl)phosphonic acid (AMPA) demonstrated significant phytotoxic effects, but was quantifiably less potent than its parent compound, glyphosate. AMPA application at 1.0 kg ha⁻¹ caused a 46-49% peak visual plant injury and reduced photosynthesis rate by up to 85-88% in both soybean types, whereas glyphosate is known to cause complete plant death at equivalent rates [1].

Herbicide Metabolite Phytotoxicity Environmental Science

Cholinesterase Inhibition Equipotent to Glyphosate

Contrary to its lower phytotoxicity, (aminomethyl)phosphonic acid (AMPA) exhibits similar mammalian toxicity to its parent herbicide glyphosate concerning plasma cholinesterase (ChE) activity. In acutely exposed rats, intraperitoneal administration of AMPA or glyphosate (10-100 mg/kg) decreased plasma ChE activity to a comparable extent. This effect was also replicated in vitro using human plasma, where both compounds similarly reduced the enzyme's ability to hydrolyze acetylcholine [1].

Toxicology Cholinesterase Activity Xenobiotic Metabolism

High-Value Application Scenarios for AMPA


Peptidomimetic Antibiotics with Distinct Resistance

Given the differential susceptibility to D-alanine antagonism compared to L-1-aminoethylphosphonic acid-based drugs, (aminomethyl)phosphonic acid is the precursor of choice for developing novel antibacterial phosphonopeptides intended for use in environments or against strains where D-alanine levels are elevated or where alafosfalin-like compounds lose efficacy [1].

Dimeric Metal-Organic Complexes & Chelators

Unlike carboxyphosphonates that form monomeric aluminum complexes, (aminomethyl)phosphonic acid's propensity to form dimeric structures makes it a unique ligand for synthesizing polynuclear metal complexes and metal-organic frameworks (MOFs) with specific coordination geometries. This is particularly relevant for materials science, catalysis, and the design of selective chelators for water treatment or biomedical applications where controlling metal speciation is critical [2].

Environmental Glyphosate Impact Monitoring

With its lower phytotoxicity but similar mammalian cholinesterase inhibition relative to glyphosate, and its distinct adsorption behavior on soil minerals, AMPA is an essential analytical standard for environmental fate studies. It serves as a specific marker of glyphosate degradation, allowing researchers to differentiate between the parent herbicide's immediate effects and the persistent, sub-lethal stress induced by its primary metabolite in both plant and toxicological assays [3].

Plant Stress & Herbicide Mode of Action

Because AMPA induces significant but sub-lethal physiological stress (e.g., up to 88% reduction in photosynthesis and 49% visual injury) with a mode of action distinct from glyphosate, it is a valuable tool for plant physiologists. It can be used to dissect plant stress response pathways, study recovery mechanisms from herbicide injury, and develop more resilient crop varieties without the confounding lethal effects of the parent herbicide [4].

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